molecular formula C13H20N2O4S B8707916 3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide

3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide

Cat. No.: B8707916
M. Wt: 300.38 g/mol
InChI Key: FFEOPRIILJCBKH-UHFFFAOYSA-N
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Description

3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core substituted with a diethylaminosulfonyl group and methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Diethylaminosulfonyl Group: The diethylaminosulfonyl group can be introduced via a sulfonylation reaction using diethylamine and a sulfonyl chloride derivative.

    Methoxylation and Methylation: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt normal biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N,N-Dimethylaminosulfonyl)-N-methoxy-N-methylbenzamide
  • 3-(N,N-Diethylaminosulfonyl)-N-ethoxy-N-methylbenzamide
  • 3-(N,N-Diethylaminosulfonyl)-N-methoxy-N-ethylbenzamide

Uniqueness

3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups, along with the diethylaminosulfonyl moiety, allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

3-(diethylsulfamoyl)-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C13H20N2O4S/c1-5-15(6-2)20(17,18)12-9-7-8-11(10-12)13(16)14(3)19-4/h7-10H,5-6H2,1-4H3

InChI Key

FFEOPRIILJCBKH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(N,N-diethylaminosulfonyl)benzoic acid (1.17 g, 4.55 mmol) and N,O-dimethylhydroxylamine hydrochloride (498 mg, 5.11 mmol) were dissolved in CH2Cl2 (30 mL). To this solution was added triethylamine (1.9 mL, 14 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (970 mg, 5.06 mmol) and 4-(N,N-dimethylamino)pyridine (117 mg, 0.958 mmol). The resulting solution was stirred at room temperature for 17 h then poured into saturated aqueous NaHCO3 and extracted 3× with ethyl acetate. The combined organics were washed with brine then dried over MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 70:30 hexanes:acetone) to yield 522 mg of the title compound.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
970 mg
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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